[1-(4-Chloroanilino)ethylidene]propanedinitrile
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Overview
Description
[1-(4-Chloroanilino)ethylidene]propanedinitrile: is an organic compound with the molecular formula C11H7ClN2 . It is also known by its IUPAC name 2-[1-(4-chlorophenyl)ethylidene]malononitrile . This compound is characterized by the presence of a chloroaniline group attached to an ethylidene bridge, which is further connected to a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloroanilino)ethylidene]propanedinitrile typically involves the condensation of 4-chloroaniline with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Chloroanilino)ethylidene]propanedinitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents
Properties
CAS No. |
61097-14-1 |
---|---|
Molecular Formula |
C11H8ClN3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-[1-(4-chloroanilino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H8ClN3/c1-8(9(6-13)7-14)15-11-4-2-10(12)3-5-11/h2-5,15H,1H3 |
InChI Key |
DGNLKZZGUYAUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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